N-去甲基恩丹西酮

描述

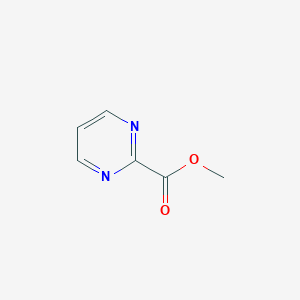

"N-Desmethylondansetron" is a compound of interest in the field of organic chemistry and pharmacology. It is structurally and functionally related to ondansetron, a well-known medication used to prevent nausea and vomiting.

Synthesis Analysis

The synthesis of N-Desmethylondansetron involves complex organic reactions. A related synthesis process is described by Wardrop and Zhang (2001), where they use N-methoxy-N-acylnitrenium ions in the synthesis of structurally similar compounds (Wardrop & Zhang, 2001). Additionally, a study by Sravya et al. (2019) presents a method for synthesizing N-desmethyl alcaftadine, a compound with similarities to N-Desmethylondansetron, indicating potential parallels in synthetic strategies (Sravya et al., 2019).

Molecular Structure Analysis

The molecular structure of N-Desmethylondansetron can be analyzed using various spectroscopic techniques. Lasri et al. (2015) conducted a study on a related N-methyl-C-phenylnitrone, providing insights into the molecular structure through spectroscopic methods (Lasri et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-Desmethylondansetron are likely to include cycloadditions and bond formations, as described in studies by Denmark and Montgomery (2006) and Ramachary and Barbas (2005) for similar nitrones (Denmark & Montgomery, 2006), (Ramachary & Barbas, 2005).

Physical Properties Analysis

The physical properties of N-Desmethylondansetron, such as solubility, melting point, and stability, can be inferred from studies on similar compounds. For example, Paine et al. (2011) discuss the stability of hindered amine light stabilisers, which could provide insights into the stability aspects of N-Desmethylondansetron (Paine et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and bonding characteristics, can be analyzed through studies like that by Murahashi and Imada (2019), which delve into the synthesis and transformations of nitrones, a class to which N-Desmethylondansetron is related (Murahashi & Imada, 2019).

科学研究应用

纳米金刚石颗粒:这些颗粒在生物医学领域具有潜在应用,包括作为治疗剂、诊断探针、递送载体、基因治疗、抗病毒和抗菌治疗、组织支架和新型医疗器械 (Schrand、Hens 和 Shenderova,2009).

深共熔溶剂 (DES):DES 提高了 Nafion 115® 膜的无水质子电导率,用于燃料电池应用,并且还可以有效地从燃料中去除碱性和非碱性氮化合物,表明它们具有绿色高效脱氮的潜力 (Karimi、Mohammadi 和 Hooshyari,2020); (Ali 等人,2016).

药物洗脱支架 (DES):与老一代 DES 和裸金属支架相比,新一代药物洗脱支架 (n-DES) 在降低再狭窄和支架血栓风险方面显示出显着改善 (Sarno 等人,2012); (Varenhorst 等人,2018).

碳纳米管 (CNT):这些用于分离科学中,如固相萃取、微萃取吸附剂、膜、色谱、电泳和激光解吸/电离基质 (Herrera-Herrera 等人,2012).

纳滤膜:这些膜在饮用水生产、废水处理和作为海水淡化预处理方面在水处理中得到应用,有效去除浊度、微生物和硬度 (Hilal 等人,2004); (Mohammad 等人,2015).

聚合物合成:DES 在聚合物和相关材料的合成中扮演多种角色,通过低成本工艺提供成分灵活性并在高科技产品中具有潜在应用 (Carriazo 等人,2012).

环境污染物:DES 等污染物可以通过表观遗传基因印记改变分化,对小鼠和人类造成跨代效应 (McLachlan,2016).

金属组学:该领域整合了与生物金属相关的研究,重点关注识别和阐明它们在生物系统中的生物学或生理功能 (Haraguchi,2004).

作用机制

Target of Action

N-Desmethylondansetron, also known as N-Demethyl Ondansetron, is a derivative of Ondansetron . Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3 . Therefore, it is reasonable to infer that N-Desmethylondansetron may also target the 5-HT3 receptors.

Mode of Action

As a derivative of Ondansetron, N-Desmethylondansetron likely shares a similar mode of action. Ondansetron acts as a selective antagonist of the serotonin receptor subtype, 5-HT3 . This means it binds to these receptors and blocks their activation by serotonin. This action can prevent the initiation of a vomiting reflex, which is often triggered by the release of serotonin from enterochromaffin cells of the small intestine during cytotoxic chemotherapy and radiotherapy .

Pharmacokinetics

Ondansetron, the parent compound, is known to be metabolized primarily via theCYP2D subfamily and 3A1/2 in rats . It is also known that the clearance of Ondansetron decreases with age in both pediatric and adult subjects

Action Environment

It is known that the metabolism of drugs can be influenced by various factors, including the individual’s age, liver function, and the presence of other drugs . These factors could potentially influence the action and efficacy of N-Desmethylondansetron.

安全和危害

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling N-Desmethylondansetron . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

While specific future directions for N-Desmethylondansetron were not found, the field of drug discovery and development is continually evolving. Advances in technologies such as artificial intelligence and machine learning are accelerating the discovery of new compounds and increasing the variety of commercial drugs while decreasing their research costs .

属性

IUPAC Name |

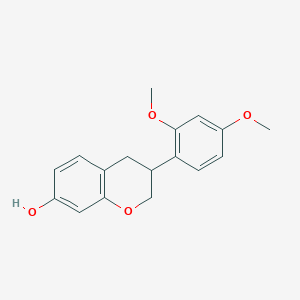

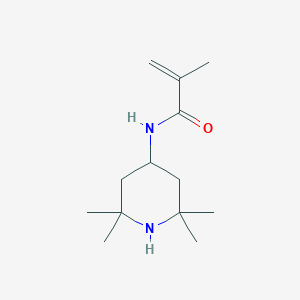

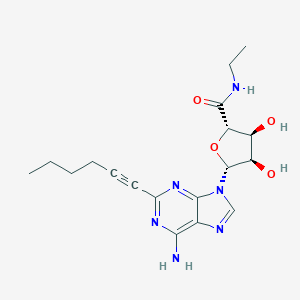

3-[(2-methylimidazol-1-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-18-8-9-20(11)10-12-6-7-15-16(17(12)21)13-4-2-3-5-14(13)19-15/h2-5,8-9,12,19H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOYQHBABVCYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301145416 | |

| Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethylondansetron | |

CAS RN |

99614-14-9 | |

| Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylondansetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31S56S12GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that N-Demethyl Ondansetron is a major human metabolite of Ondansetron. What is the significance of using fungal strains like Cunninghamella blakesleana to produce this metabolite in a laboratory setting?

A1: Utilizing fungal strains like Cunninghamella blakesleana to produce N-Demethyl Ondansetron in vitro offers a controlled and efficient method for generating this important human metabolite []. This approach allows researchers to bypass the complexities of in vivo studies, providing a direct means to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)